4-Isobutoxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules such as 4-Isobutoxybenzohydrazide could potentially benefit from the methodologies described in the papers. The metal-free oxidative Ugi reaction could be a starting point for synthesizing benzohydrazide derivatives by using appropriate amines and isocyanides . The regioselective and stereoselective approaches mentioned in the second paper could be applied to ensure the correct configuration and orientation of substituents in the synthesis of 4-Isobutoxybenzohydrazide .
Molecular Structure Analysis
Understanding the molecular structure of 4-Isobutoxybenzohydrazide would involve examining the arrangement of atoms and the stereochemistry of the molecule. The principles of synthon polymorphism and pseudopolymorphism discussed in the third paper could be relevant when analyzing the crystal structure and stability of 4-Isobutoxybenzohydrazide, as different polymorphs can have distinct physical properties .
Chemical Reactions Analysis
The chemical reactivity of 4-Isobutoxybenzohydrazide would likely involve its functional groups, such as the hydrazide moiety. The oxidative Ugi reaction described in the first paper suggests that amines can undergo oxidative cross-coupling to form imines, which could be a reaction pathway for modifying the benzohydrazide group . Additionally, the nucleophilic attack strategies discussed in the second paper could be relevant for further functionalization of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Isobutoxybenzohydrazide, such as solubility, melting point, and reactivity, would be influenced by its molecular structure. The polymorphism discussed in the third paper indicates that different crystal forms can exhibit varied properties, which would be important to consider when characterizing 4-Isobutoxybenzohydrazide . The methodologies and findings from these papers, although not directly related to 4-Isobutoxybenzohydrazide, provide a framework for understanding the synthesis, structure, and properties of similar organic compounds.
Scientific Research Applications
- Summary of the Application : 4-Isobutoxybenzohydrazide is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application or Experimental Procedures : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpropoxy)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAFPTCNYPHNMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366261 |
Source
|
Record name | 4-isobutoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxybenzohydrazide | |
CAS RN |
91430-26-1 |
Source
|
Record name | 4-isobutoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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